DL-Isoleucine, N-acetyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Isoleucine, N-acetyl-, methyl ester is a derivative of the amino acid isoleucine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Isoleucine, N-acetyl-, methyl ester typically involves the esterification of DL-Isoleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions and simple workup procedures.
Industrial Production Methods
Industrial production of amino acid methyl esters, including this compound, often employs similar esterification techniques but on a larger scale. The use of protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid is common in industrial settings . These methods are optimized for high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
DL-Isoleucine, N-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
DL-Isoleucine, N-acetyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein folding and structure.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and as a chiral source in various chemical processes.
Mechanism of Action
The mechanism by which DL-Isoleucine, N-acetyl-, methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, acetylation of amino acids can switch their uptake into cells from one type of transporter to another, affecting their pharmacokinetic and pharmacodynamic properties . This can influence various cellular processes, including signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- DL-Leucine, N-acetyl-, methyl ester
- DL-Valine, N-acetyl-, methyl ester
- DL-Phenylalanine, N-acetyl-, methyl ester
Uniqueness
DL-Isoleucine, N-acetyl-, methyl ester is unique due to its specific structure and the presence of both an acetyl group and a methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-acetamido-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWQTHLAKUOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.